N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The starting materials may include isoxazole derivatives and acyl chlorides or anhydrides.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as acids or bases may be employed to enhance the reaction efficiency. Purification steps, including recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of isoxazole derivatives has been explored for potential therapeutic applications. This compound may exhibit biological activity that could be useful in drug discovery and development.
Medicine: Isoxazole derivatives have been investigated for their potential medicinal properties, including anti-inflammatory, analgesic, and antipyretic effects. This compound could be a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(isoxazol-3-yl)-aryl-carboxylic acid amides: These compounds share a similar structure but differ in the substituents on the aryl group.
2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-ynyl)acetamide: This compound has a different aryl group and additional functional groups.
Uniqueness: N-(isoxazol-3-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is unique due to its specific combination of isoxazole rings and the methoxyphenyl group. This structure may confer distinct chemical and biological properties compared to other isoxazole derivatives.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-12-4-2-3-10(7-12)13-8-11(17-22-13)9-15(19)16-14-5-6-21-18-14/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBYDIPWZLZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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